Ytterbium(III)-perchlorat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

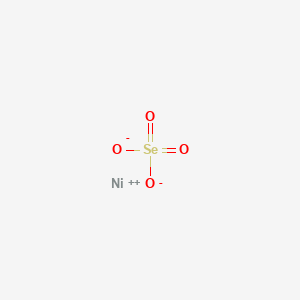

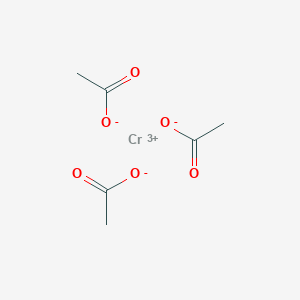

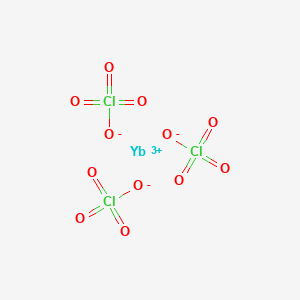

Ytterbium(III)perchlorate is an inorganic compound with the chemical formula Yb(ClO₄)₃. It is a salt of ytterbium in the +3 oxidation state and is known for its high solubility in water. This compound is often used in various scientific research applications due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Ytterbium(III)perchlorate has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various organic reactions, including Aldol and Diels-Alder reactions.

Biology: Employed in the study of biological macromolecules due to its ability to form stable complexes with proteins and DNA.

Industry: Utilized in the production of high-purity materials and as a dopant in various industrial processes.

Wirkmechanismus

Target of Action

Ytterbium(III) perchlorate, a rare earth perchlorate compound , primarily targets biological macromolecules such as DNA and BSA (Bovine Serum Albumin) . The interaction site of the ytterbium complex on BSA is site III .

Mode of Action

The ytterbium complex exhibits a high propensity for interaction with BSA and DNA via hydrophobic interactions and van der Waals forces . This interaction is determined using various techniques including absorption spectroscopy, fluorescence spectroscopy, circular dichroism studies, viscosity experiments (only in the case of DNA), and competitive experiments .

Biochemical Pathways

The ytterbium complex displays efficient DNA cleavage in the presence of hydrogen peroxide . This suggests that the compound may affect the DNA replication pathway, leading to potential antimicrobial and anticancer effects .

Result of Action

The ytterbium complex has shown promising antibacterial activity and cytotoxicity in MCF-7 and A-549 cell lines . The cytotoxic activity of the Ytterbium(III) complex was increased when encapsulated with nanocarriers . This suggests that the compound could potentially be used as a novel anticancer and antimicrobial agent .

Action Environment

Ytterbium(III) perchlorate is typically stored at room temperature . Environmental factors such as temperature and the presence of other compounds (e.g., hydrogen peroxide) can influence the compound’s action, efficacy, and stability

Biochemische Analyse

Biochemical Properties

Ytterbium(III) perchlorate has been used in the design and synthesis of biocompatible Yb3+ complexes for near-infrared (NIR) living cell imaging . These complexes interact with various biomolecules within the cell, and upon excitation, they display high NIR luminescence .

Cellular Effects

The cellular effects of Ytterbium(III) perchlorate are primarily observed through its role in NIR living cell imaging . The Yb3+ complexes influence cell function by providing high-resolution images that can be used to study various cellular processes .

Molecular Mechanism

The molecular mechanism of Ytterbium(III) perchlorate involves the interaction of the Yb3+ complexes with various biomolecules within the cell . Upon excitation, these complexes emit high NIR luminescence, which can be used to study the molecular interactions within the cell .

Temporal Effects in Laboratory Settings

The temporal effects of Ytterbium(III) perchlorate in laboratory settings are observed through the stability and decay lifetimes of the Yb3+ complexes . These complexes have been found to have higher stabilities and prolonged decay lifetimes compared to their non-fluorinated counterparts .

Transport and Distribution

The transport and distribution of Ytterbium(III) perchlorate within cells and tissues are primarily observed through its role in NIR living cell imaging . The Yb3+ complexes are uptaken into the living cells, where they emit high NIR luminescence .

Subcellular Localization

The subcellular localization of Ytterbium(III) perchlorate is observed through its role in NIR living cell imaging . The Yb3+ complexes are uptaken into the living cells, where they emit high NIR luminescence

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ytterbium(III)perchlorate can be synthesized by reacting ytterbium(III) oxide (Yb₂O₃) with perchloric acid (HClO₄). The reaction is typically carried out under controlled conditions to ensure the complete dissolution of ytterbium oxide and the formation of the perchlorate salt:

Yb2O3+6HClO4→2Yb(ClO4)3+3H2O

This reaction is usually performed at room temperature, and the resulting solution can be concentrated and crystallized to obtain pure Ytterbium(III)perchlorate.

Industrial Production Methods

In industrial settings, the production of Ytterbium(III)perchlorate follows similar principles but on a larger scale. The process involves the careful handling of perchloric acid, which is a strong oxidizing agent, and the use of specialized equipment to ensure safety and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Ytterbium(III)perchlorate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: Ytterbium(III) can participate in redox reactions, although it is more stable in the +3 oxidation state.

Substitution Reactions: It can react with other ligands to form different ytterbium complexes.

Coordination Reactions: Ytterbium(III)perchlorate can form coordination compounds with various ligands, which are useful in catalysis and material science.

Common Reagents and Conditions

Common reagents used in reactions with Ytterbium(III)perchlorate include:

Reducing Agents: Such as hydrogen or zinc dust, which can reduce Ytterbium(III) to Ytterbium(II).

Ligands: Such as phosphines, amines, and other donor molecules that can coordinate with ytterbium.

Major Products Formed

The major products formed from reactions involving Ytterbium(III)perchlorate depend on the specific reagents and conditions used. For example, coordination with phosphine ligands can produce phosphine-ytterbium complexes, which are valuable in catalysis.

Vergleich Mit ähnlichen Verbindungen

Ytterbium(III)perchlorate can be compared with other lanthanide perchlorates, such as:

Terbium(III) perchlorate: Similar in chemical behavior but with different luminescent properties.

Europium(III) perchlorate: Known for its red luminescence, whereas Ytterbium(III)perchlorate emits in the near-infrared region.

Samarium(III) perchlorate: Another lanthanide perchlorate with distinct luminescent characteristics.

Ytterbium(III)perchlorate is unique due to its high solubility in water and its ability to form highly luminescent complexes, making it particularly valuable in imaging and sensing applications.

Eigenschaften

CAS-Nummer |

13498-08-3 |

|---|---|

Molekularformel |

ClHO4Yb |

Molekulargewicht |

273.50 g/mol |

IUPAC-Name |

perchloric acid;ytterbium |

InChI |

InChI=1S/ClHO4.Yb/c2-1(3,4)5;/h(H,2,3,4,5); |

InChI-Schlüssel |

HEQXAABLZSPGCZ-UHFFFAOYSA-N |

SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Yb+3] |

Kanonische SMILES |

OCl(=O)(=O)=O.[Yb] |

Piktogramme |

Oxidizer; Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the coordination environment of Ytterbium(III) perchlorate when complexed with the Schiff base ligand 4,10-Bis[2-(2-oxidobenzylideneamino-κ2N,O)benzyl]-1,7-dioxa-4,10-diazacyclododecane?

A1: In the crystal structure of the complex formed between Ytterbium(III) perchlorate and the aforementioned Schiff base ligand, the Ytterbium(III) ion coordinates with eight atoms. [, ] The ligand acts in a dianionic, tetradentate fashion, providing four oxygen atoms and four nitrogen atoms for coordination. This creates a distorted square antiprism geometry around the Ytterbium(III) ion. []

Q2: How does the structure of the Schiff base ligand influence the stereochemistry of the Ytterbium(III) complex?

A2: The Schiff base ligand adopts a syn conformation in the complex, meaning both pendant arms are positioned on the same side of the central macrocyclic ring. [] This arrangement, coupled with the inherent chirality of the ligand's conformation, leads to the formation of enantiomeric pairs of diastereoisomers, specifically Δ(λλλλ) and Λ(δδδδ). []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.